HU-308
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of onternabez involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of onternabez follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. The process is carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Onternabez undergoes various chemical reactions, including:
Oxidation: Onternabez can be oxidized to form different derivatives, which may have varying degrees of activity at the CB2 receptor.
Reduction: Reduction reactions can modify the functional groups on onternabez, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, which can be used to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in the reactions involving onternabez include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions are typically derivatives of onternabez with modified functional groups. These derivatives are often tested for their activity at the CB2 receptor to identify potential new therapeutic agents .
Scientific Research Applications
Onternabez has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of cannabinoids and their interactions with the CB2 receptor.
Biology: Employed in research to understand the role of the CB2 receptor in various biological processes, including immune response and inflammation.
Medicine: Investigated for its potential therapeutic effects in conditions such as pain, inflammation, and neurodegenerative diseases.
Mechanism of Action
Onternabez exerts its effects by selectively binding to and activating the CB2 receptor. This receptor is primarily found in the peripheral tissues, including the immune system. Activation of the CB2 receptor by onternabez leads to anti-inflammatory and immunomodulatory effects. The molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Onternabez is unique in its high selectivity for the CB2 receptor compared to other cannabinoids. Similar compounds include:
Cannabidiol dimethyl ether: Another synthetic cannabinoid with activity at the CB2 receptor.
Cannabidiol diacetate: A derivative of cannabidiol with modified functional groups.
HU-210: A potent agonist for both CB1 and CB2 receptors, unlike onternabez which is highly selective for CB2.
HU-320: Another cannabinoid with activity at the CB2 receptor but with different pharmacological properties.
HU-211: A synthetic cannabinoid with neuroprotective properties
Onternabez stands out due to its high selectivity for the CB2 receptor, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
1220887-84-2 |
---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(1R,4R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |
InChI |
InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22-/m1/s1 |
InChI Key |
CFMRIVODIXTERW-BHIFYINESA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@@H]2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC |
Synonyms |
icyclo(3.1.1)hept-2-ene-2-methanol, 4-(4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl)-6,6-dimethyl-, (1R,4S,5R)- HU 308 HU 433 HU-308 HU308 |
Origin of Product |
United States |
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